4-Bromobutyldimethylchlorosilane
Overview
Description
4-Bromobutyldimethylchlorosilane is an organosilicon compound with the molecular formula C6H14BrClSi and a molecular weight of 229.62 g/mol . It is commonly used in organic synthesis and as a reagent in various chemical reactions. The compound is characterized by the presence of a bromine atom and a chlorosilane group attached to a butyl chain, making it a versatile intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromobutyldimethylchlorosilane can be synthesized through the reaction of 4-bromo-1-butene with chlorodimethylsilane in the presence of a catalyst such as dihydrogen hexachloroplatinate. The reaction typically takes place in cyclohexane and requires heating for about 12 hours . The yield of this reaction is generally high, around 97%.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The compound is then purified through distillation or other separation techniques to achieve the desired quality for commercial use.
Chemical Reactions Analysis
Types of Reactions
4-Bromobutyldimethylchlorosilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or alcohols, to form new compounds.
Hydrolysis: The chlorosilane group can be hydrolyzed to form silanols.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and other nucleophiles are commonly used in substitution reactions.
Catalysts: Palladium catalysts are often used in coupling reactions.
Solvents: Cyclohexane and other non-polar solvents are typically used in these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-functionalized silanes, while hydrolysis can produce silanols.
Scientific Research Applications
4-Bromobutyldimethylchlorosilane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to introduce silane groups into molecules.
Biology: It can be used to modify biomolecules for various biological studies.
Mechanism of Action
The mechanism of action of 4-bromobutyldimethylchlorosilane involves its ability to react with nucleophiles and form new chemical bonds. The bromine atom and the chlorosilane group are key functional groups that participate in these reactions. The compound can modify the properties of other molecules by introducing silane groups, which can affect their reactivity, stability, and other characteristics.
Comparison with Similar Compounds
Similar Compounds
4-Bromobutyltrimethylsilane: Similar structure but with a trimethylsilane group instead of a dimethylchlorosilane group.
4-Chlorobutyldimethylchlorosilane: Similar structure but with a chlorine atom instead of a bromine atom.
4-Bromobutylmethyldichlorosilane: Similar structure but with two chlorine atoms attached to the silicon atom.
Uniqueness
4-Bromobutyldimethylchlorosilane is unique due to the presence of both a bromine atom and a chlorosilane group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable reagent in organic synthesis and other applications.
Properties
IUPAC Name |
4-bromobutyl-chloro-dimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14BrClSi/c1-9(2,8)6-4-3-5-7/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGXZVRXSRWQLID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCCCBr)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14BrClSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40559628 | |
Record name | (4-Bromobutyl)(chloro)dimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40559628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52112-26-2 | |
Record name | (4-Bromobutyl)(chloro)dimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40559628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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